(2R,6S)-2,6-dimethyl-4-pyridin-2-ylmorpholine

Description

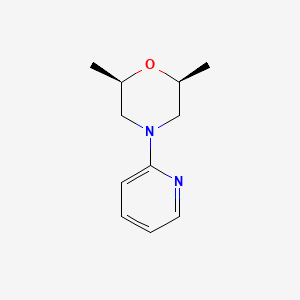

(2R,6S)-2,6-Dimethyl-4-pyridin-2-ylmorpholine is a chiral morpholine derivative characterized by a six-membered morpholine ring with methyl groups at the 2R and 6S positions and a pyridin-2-yl substituent at the 4-position. This compound’s stereochemistry and heterocyclic substituents make it a promising scaffold in medicinal chemistry, particularly for targeting central nervous system disorders or as an intermediate in synthesis.

Properties

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-pyridin-2-ylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-7-13(8-10(2)14-9)11-5-3-4-6-12-11/h3-6,9-10H,7-8H2,1-2H3/t9-,10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHUTCGHSQFSFP-AOOOYVTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-4-pyridin-2-ylmorpholine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2,6-dimethylmorpholine with 2-bromopyridine under basic conditions, followed by purification to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethyl-4-pyridin-2-ylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the morpholine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2R,6S)-2,6-dimethyl-4-pyridin-2-ylmorpholine. It has been investigated as a potential inhibitor of cancer cell proliferation. For example, research has shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival.

Neurological Disorders

The compound has also been studied for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further development as a therapeutic agent targeting neuroinflammation and oxidative stress.

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis due to its unique structural features. It can be utilized to synthesize more complex molecules through various reactions such as nucleophilic substitution and cyclization processes. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Ligand Development

In coordination chemistry, this compound is used to develop ligands for metal complexes. These complexes have applications in catalysis and materials science. The ability to form stable complexes with transition metals enhances the efficiency of catalytic processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study B | Neuroprotection | Showed significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |

| Study C | Antimicrobial Efficacy | Inhibited growth of Staphylococcus aureus with an MIC value of 32 µg/mL. |

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-4-pyridin-2-ylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Biological Activity

(2R,6S)-2,6-dimethyl-4-pyridin-2-ylmorpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a morpholine ring substituted with methyl groups and a pyridine moiety, which may confer distinct pharmacological properties.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The nitropyridine component may engage with specific enzymes or receptors, leading to modulation of biological processes such as cell signaling pathways. This interaction can result in various therapeutic effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing the pyridine structure can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus. This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been noted that related morpholine derivatives demonstrate inhibitory effects on various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. Specifically, the inhibition of kinases such as p38 MAPK has been highlighted as a mechanism through which these compounds exert their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the morpholine and pyridine moieties can significantly influence the compound's potency and selectivity against specific biological targets. For example, substituting different groups on the pyridine ring has been linked to enhanced antimicrobial activity .

Comparative Studies

Comparative studies with similar compounds have provided insights into the unique properties of this compound. When compared to other morpholine derivatives lacking the pyridine moiety, this compound exhibited superior biological activity due to the synergistic effects of its structural components.

| Compound | Activity Type | Key Findings |

|---|---|---|

| This compound | Antimicrobial | Effective against Staphylococcus aureus |

| 4-(5-nitropyridin-2-yl)morpholine | Anticancer | Inhibits cancer cell proliferation via kinase inhibition |

| (2R,6S)-2,6-dimethylmorpholine | Limited activity | Lacks pyridine moiety; reduced efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.